molecular formula C18H15N3O2S B2798594 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide CAS No. 895103-42-1

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B2798594
CAS No.: 895103-42-1
M. Wt: 337.4
InChI Key: ALHZIZLMWPMLGC-UHFFFAOYSA-N
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Description

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide is a complex organic compound that features a pyrazine ring fused with a phenyl group and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide typically involves the reaction of 3-oxo-4-phenyl-3,4-dihydropyrazine with thiol-containing reagents under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the thioether linkage. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioether linkage can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrazine ring can be reduced to form alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)thio]-N-(2-phenylethyl)acetamide
  • Acetic acid, 2-[(4,5-dihydro-4-oxo-3-phenyl-3H-pyrimido[5,4-b]indol-2-yl)thio]-

Uniqueness

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the combination of a pyrazine ring with a thioether linkage and an acetamide moiety. This unique structure contributes to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

2-(3-oxo-4-phenylpyrazin-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S/c22-16(20-14-7-3-1-4-8-14)13-24-17-18(23)21(12-11-19-17)15-9-5-2-6-10-15/h1-12H,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHZIZLMWPMLGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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